
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as DCMIX, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DCMIX involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DCMIX has been shown to inhibit the activation of NF-κB, which plays a critical role in inflammation and cancer development. DCMIX also inhibits the activation of MAPK, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
DCMIX has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DCMIX has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. In addition, DCMIX has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
DCMIX has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, DCMIX has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, DCMIX can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DCMIX. One potential direction is the development of DCMIX-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of DCMIX in more detail. Additionally, the synthesis of analogs of DCMIX could lead to the development of compounds with improved potency and selectivity. Finally, the use of DCMIX in combination with other drugs could lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of DCMIX has been achieved using various methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of 3,4-dichlorobenzyl alcohol, 2-methylindole, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. Multi-step synthesis involves the synthesis of intermediate compounds, which are then used to synthesize DCMIX. Microwave-assisted synthesis involves the use of microwaves to accelerate the reaction between the starting materials.
Applications De Recherche Scientifique
DCMIX has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DCMIX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-14-8-16-4-2-3-5-20(16)25(14)11-17-10-21(26)22(13-27-17)28-12-15-6-7-18(23)19(24)9-15/h2-7,9-10,13-14H,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXHHZIZZPIFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

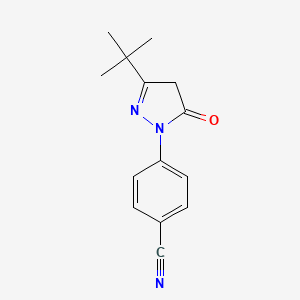

![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)
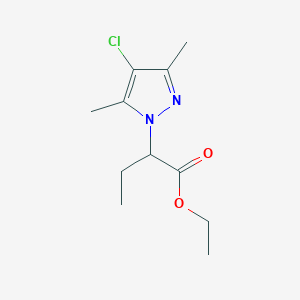
![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)
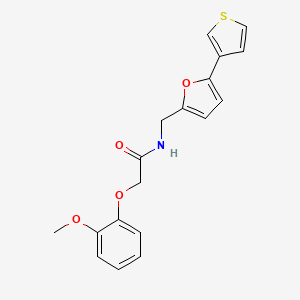
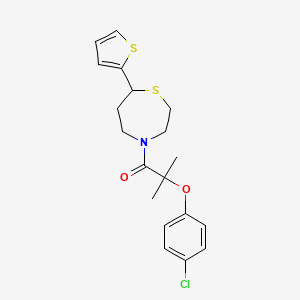
![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)
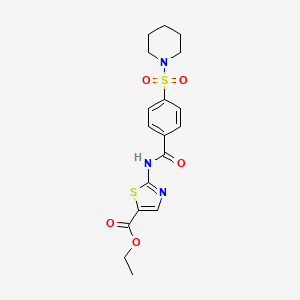
![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)
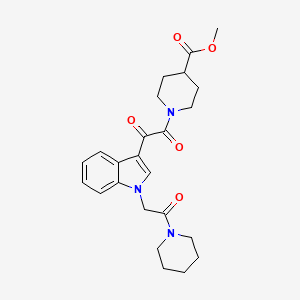
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)